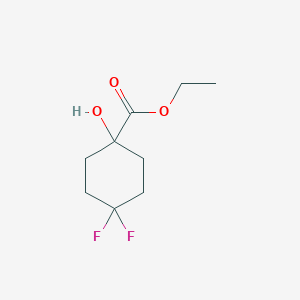












|
REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1([F:25])[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:16][CH2:15]1.O=O.[OH:28]S([O-])=O.[Na+]>C1COCC1.CCOCC>[F:13][C:14]1([F:25])[CH2:15][CH2:16][C:17]([OH:28])([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:18][CH2:19]1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0.565 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
384 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1(CCC(CC1)C(=O)OCC)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was gradually warmed to −20° C. over 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
recooled to −78° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred at −78° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt
|
|
Type
|
STIRRING
|
|
Details
|
stirred at rt overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
WASH
|
|
Details
|
washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
afforded a light yellow oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel FCC (DCM)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(CCC(CC1)(C(=O)OCC)O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 143 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |